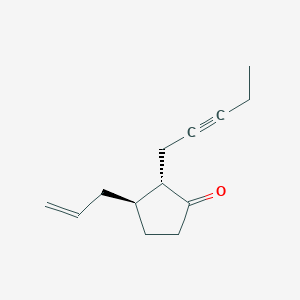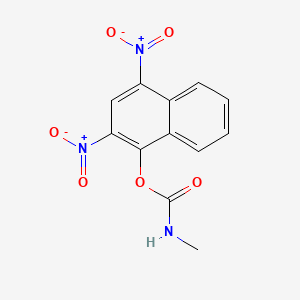
Carbamic acid, methyl-, 2,4-dinitro-1-naphthyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, methyl-, 2,4-dinitro-1-naphthyl ester is a chemical compound known for its unique structure and properties. It belongs to the class of carbamate esters, which are widely used in various industrial and scientific applications. This compound is characterized by the presence of a carbamic acid esterified with a 2,4-dinitro-1-naphthyl group, making it a significant molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 2,4-dinitro-1-naphthyl ester typically involves the reaction of methyl carbamate with 2,4-dinitro-1-naphthol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired ester. The process can be summarized as follows:
Starting Materials: Methyl carbamate and 2,4-dinitro-1-naphthol.
Catalyst: A suitable acid or base catalyst.
Reaction Conditions: Controlled temperature and pressure to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The industrial production typically includes:
Batch or Continuous Reactors: Depending on the scale of production.
Purification Steps: Including crystallization and filtration to obtain the pure compound.
Quality Control: Ensuring the product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, methyl-, 2,4-dinitro-1-naphthyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding carbamic acid and 2,4-dinitro-1-naphthol.
Reduction: The nitro groups can be reduced to amino groups using suitable reducing agents.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Carbamic acid and 2,4-dinitro-1-naphthol.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted carbamates.
Scientific Research Applications
Carbamic acid, methyl-, 2,4-dinitro-1-naphthyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbamic acid, methyl-, 2,4-dinitro-1-naphthyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable complexes with them. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Carbaryl: Another carbamate ester with similar structural features but different applications.
Methyl carbamate: A simpler ester used as a starting material for various syntheses.
2,4-Dinitrophenylhydrazine: Shares the nitro group but has different chemical properties.
Uniqueness
Carbamic acid, methyl-, 2,4-dinitro-1-naphthyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
63982-51-4 |
|---|---|
Molecular Formula |
C12H9N3O6 |
Molecular Weight |
291.22 g/mol |
IUPAC Name |
(2,4-dinitronaphthalen-1-yl) N-methylcarbamate |
InChI |
InChI=1S/C12H9N3O6/c1-13-12(16)21-11-8-5-3-2-4-7(8)9(14(17)18)6-10(11)15(19)20/h2-6H,1H3,(H,13,16) |
InChI Key |
NKULZUFWPVMHTQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


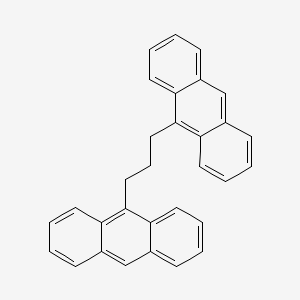
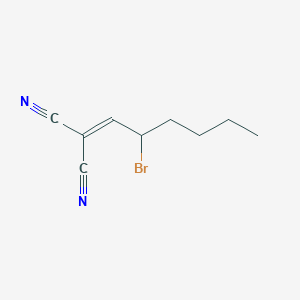

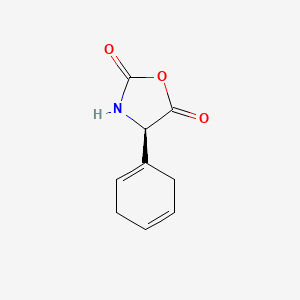

![9,9'-[Oxybis(methylene)]dianthracene](/img/structure/B14506460.png)

![2-(4-Methylphenyl)-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B14506482.png)
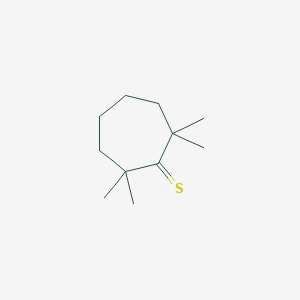
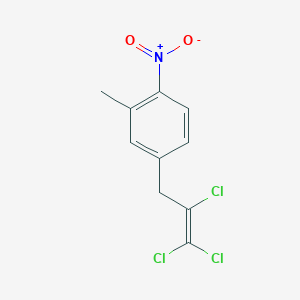
![Urea, N-[(2,5-dimethylphenyl)methyl]-N'-phenyl-](/img/structure/B14506489.png)
![Naphtho[1,8-cd]-1,2-thiaselenole](/img/structure/B14506496.png)

